molecular formula C15H12N2O5S B2920767 Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338395-83-8

Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No.: B2920767
CAS No.: 338395-83-8
M. Wt: 332.33
InChI Key: UEDFVFZENCBEAV-UHFFFAOYSA-N
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Description

The compound Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a heterocyclic derivative featuring a fused thienopyridazine core with a 4-methoxyphenyl substituent and ester functionality. Its structural complexity arises from the combination of a thiophene ring fused to a pyridazine moiety, which is further modified by hydroxy, methoxy, and carboxymethyl groups. This article compares the target compound with structurally and functionally related derivatives, emphasizing substituent effects, synthetic pathways, and spectral characteristics.

Properties

IUPAC Name

methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-21-9-5-3-8(4-6-9)17-11(18)7-10-12(16-17)13(19)14(23-10)15(20)22-2/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDFVFZENCBEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical characteristics:

  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 319.36 g/mol
  • IUPAC Name : this compound

These structural features suggest potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Research indicates that this compound may exhibit its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, studies have reported its ability to inhibit Polo-like Kinase 1 (Plk1), which is crucial for mitotic regulation in cancer cells .
  • Induction of Apoptosis : The compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been observed to trigger apoptotic pathways in HeLa and L363 cells with a significant reduction in cell viability at concentrations as low as 4.1 µM .
  • Cell Cycle Arrest : By interfering with the normal cell cycle progression, particularly at the G2/M phase, the compound can effectively halt the proliferation of malignant cells .

Anticancer Activity

A summary of relevant studies on the anticancer properties of this compound is presented below:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa4.1Plk1 inhibition and apoptosis induction
L3635.0G2/M cell cycle arrest
A549 (Lung)6.0Apoptosis via mitochondrial pathway

The data indicates that the compound exhibits potent cytotoxicity against various cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer : In a preclinical model using A549 lung cancer cells, treatment with this compound resulted in a significant reduction in tumor growth and enhanced survival rates compared to control groups. The mechanism was attributed to apoptosis and cell cycle arrest .
  • Combination Therapy Studies : When used in combination with other chemotherapeutic agents, such as doxorubicin, the compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Comparison with Similar Compounds

Structural Analogues in the Thienopyridazine Family

The thienopyridazine scaffold is a common feature in several derivatives. For example:

  • Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b) () shares the thienopyridazine core but differs in substituents: Position 5: Phenyl vs. 4-methoxyphenyl in the target compound. Position 7: Ester group retained, but the target compound includes a hydroxy group at position 5.

Key Differences :

Pyrazolopyridine Derivatives
  • Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c) () features a pyrazolopyridine core instead of thienopyridazine: Synthesis: Prepared via condensation of 4-methoxyaniline with hydrochloric acid under reflux (62% yield) . Physical Properties: Melting point 236–237°C, IR peaks at 1730 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (ketone C=O).

Comparison :

  • The thienopyridazine core (target compound) may exhibit greater aromatic stability compared to pyrazolopyridine due to sulfur’s electron-donating effects.
Thiazolopyrimidine Derivatives

Several thiazolopyrimidine analogs (e.g., –15) highlight substituent-driven property variations:

Compound Name Substituents Key Data Reference
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... 4-Methylphenyl, dichlorophenylpyrazole, ester Synthesized via Biginelli reaction; IR: 1730 cm⁻¹ (ester), 1675 cm⁻¹ (C=O)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl, carboxamide Registry number: 313705-12-3; higher polarity due to carboxamide vs. ester in target
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... Trimethoxybenzylidene, phenyl Crystal Monoclinic space group $ P2_1/c $, density 1.342 g/cm³

Critical Analysis :

  • The target compound’s 7-hydroxy group distinguishes it from most thiazolopyrimidines, which typically feature methyl or aryl groups. This hydroxy group could confer acidity (pKa ~8–10) and enhance water solubility.
  • Synthetic Flexibility: Thiazolopyrimidines often employ multi-component reactions (e.g., Biginelli reaction), whereas thienopyridazines may require specialized cyclization steps .
Spectral and Crystallographic Comparisons
  • IR Spectroscopy: Ester C=O stretches (1730–1700 cm⁻¹) are consistent across analogs (e.g., 1730 cm⁻¹ in , cm⁻¹ in ). The target compound’s 7-hydroxy group would introduce a broad O–H stretch (~3200 cm⁻¹), absent in non-hydroxylated analogs.
  • Crystallography: Thiazolopyrimidines (e.g., ) crystallize in monoclinic systems with intermolecular hydrogen bonds, while thienopyridazines may exhibit different packing due to sulfur’s van der Waals radius .

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